5,7-Dimethoxyisoflavone
CAS No.: 26964-35-2
Cat. No.: VC21356217
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26964-35-2 |
---|---|
Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
IUPAC Name | 5,7-dimethoxy-3-phenylchromen-4-one |
Standard InChI | InChI=1S/C17H14O4/c1-19-12-8-14(20-2)16-15(9-12)21-10-13(17(16)18)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Standard InChI Key | CDSSYLTXYXEANW-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=CC=C3 |
Melting Point | 122-123°C |
Chemical Structure and Properties
5,7-Dimethoxyisoflavone, also known as 5,7-dimethoxy-3-phenylchromen-4-one, belongs to the isoflavone subclass of flavonoids. It features a 15-carbon skeleton arranged in a C6-C3-C6 configuration with methoxy groups specifically positioned at the 5 and 7 carbons of the A ring.
Physical and Chemical Properties
The compound possesses distinct physical and chemical characteristics that influence its biological behavior and pharmaceutical potential. These properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 26964-35-2 |
Molecular Formula | C₁₇H₁₄O₄ |
Molecular Weight | 282.29100 g/mol |
Density | 1.242 g/cm³ |
Boiling Point | 476.6°C at 760 mmHg |
Flash Point | 213.5°C |
Absorption Wavelength | 285 nm |
Absorption Epsilon | 21,600 |
Class Name | Isoflavanone |
The compound's relatively high boiling and flash points indicate significant thermal stability, while its spectroscopic properties, particularly its absorption wavelength at 285 nm, facilitate its identification and quantification in analytical studies .
Structural Characteristics
The isoflavone backbone of 5,7-dimethoxyisoflavone features a benzene ring (A) fused with a heterocyclic pyrone ring (C), while a phenyl group (B) is attached at the C-3 position of the pyrone ring. The distinguishing feature of this compound is the presence of methoxy groups at positions 5 and 7 of the A ring, which significantly influence its lipophilicity, membrane permeability, and biological interaction capabilities.
Occurrence and Natural Sources
Presence in Plant Materials
Isoflavones, including 5,7-dimethoxyisoflavone and its derivatives, are primarily found in leguminous plants. Research has identified the presence of related compounds in peanuts (Arachis hypogaea L.), making these plants potential natural sources for extraction and isolation .
Biosynthetic Pathway
Isoflavones are biosynthesized in plants through the phenylpropanoid pathway, with chalcone synthase and isoflavone synthase playing critical roles in their formation. The methoxylation at positions 5 and 7 is typically achieved through specific O-methyltransferases that transfer methyl groups from S-adenosylmethionine to hydroxyl groups at these positions.
Synthesis and Derivatives
Synthetic Approaches
The synthesis of 5,7-dimethoxyisoflavone and related compounds has been achieved through various methods. One approach involves the decarboxylation of 5,7-dimethoxyisoflavone-2-carboxylic acid derivatives . Another synthetic pathway is described in research involving biotransformation of isoflavones, where 5,7,4'-trimethoxyisoflavone is used as a starting material .
Structural Derivatives
Several derivatives of 5,7-dimethoxyisoflavone have been synthesized and studied for enhanced biological activities. The most notable is 3'-Chloro-5,7-dimethoxyisoflavone, which features an additional chlorine atom at the 3' position of the B ring. This structural modification appears to enhance certain biological activities, particularly those related to inflammatory response modulation and cancer cell proliferation inhibition .
Structure-Activity Relationships
The biological activities of 5,7-dimethoxyisoflavone and its derivatives are significantly influenced by:
-
The position and number of methoxy groups
-
Additional functional groups (such as chlorine in 3'-Chloro-5,7-dimethoxyisoflavone)
-
The configuration of the isoflavone backbone
These structure-activity relationships provide valuable insights for designing more potent and selective compounds for specific therapeutic applications.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with variable wavelength detection has been effectively employed to identify and quantify 5,7-dimethoxyisoflavone and related compounds in plant extracts and biological samples . The specific retention time of the compound, coupled with its characteristic UV absorption spectrum, enables accurate identification.
Spectroscopic Methods
UV-visible spectroscopy provides valuable information for the identification of 5,7-dimethoxyisoflavone, with the compound exhibiting a characteristic absorption maximum at 285 nm . Nuclear magnetic resonance (NMR) spectroscopy is also extensively used for structural elucidation and confirmation.
Research Applications and Future Perspectives
Current Research Focus
Current research on 5,7-dimethoxyisoflavone and its derivatives focuses on:
-
Developing more efficient synthetic pathways
-
Elucidating detailed mechanisms of biological activities
-
Exploring potential therapeutic applications in inflammatory diseases, cancer, and muscle-wasting conditions
-
Investigating structure-activity relationships to design more potent derivatives
Future Research Directions
Further detailed interaction studies are necessary to clarify the mechanisms of action of 5,7-dimethoxyisoflavone and to explore its full potential in medical applications. The compound's structural modifications offer opportunities for enhancing its pharmacological properties, making it a promising candidate for future research in pharmacology and medicine.
Additional areas for future investigation include:
-
Clinical trials to evaluate efficacy and safety in human subjects
-
Development of drug delivery systems to enhance bioavailability
-
Combination therapy approaches with established therapeutic agents
-
Exploration of additional biological activities and therapeutic potentials
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume